3,4-Dimethylpyridin-2(1H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpyridin-2(1H)-one hydrobromide is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyridin-2(1H)-one hydrobromide typically involves the reaction of 3,4-dimethylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3,4-dimethylpyridine and hydrobromic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-50°C.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethylpyridin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethylpyridine: Another pyridine derivative with similar structural features.
5-Bromo-3,4-dimethylpyridin-2-amine: A brominated analogue with distinct chemical properties.
Uniqueness
3,4-Dimethylpyridin-2(1H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group
Properties
Molecular Formula |
C7H10BrNO |
---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
3,4-dimethyl-1H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C7H9NO.BrH/c1-5-3-4-8-7(9)6(5)2;/h3-4H,1-2H3,(H,8,9);1H |
InChI Key |
MOAUUDGTVINXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.